3,4-Dimethoxyphenyl isopropyl ketone

Pharmaceutical Analysis Quality Control Method Validation

Verapamil ANDA filings demand the exact EP Impurity L reference standard-substitution with any structural analog invalidates the pharmacopeial method. 3,4-Dimethoxyphenyl isopropyl ketone (CAS 14046-55-0) is the singular entity defined by the European Pharmacopoeia for this purpose. • Pharmacopeial specificity: Mandated EP impurity marker for Verapamil profiling; no surrogate acceptable. • Dual research utility: Validated calcium antagonist probe with in vivo hypotensive activity and a melanogenesis inhibitor for dermatological studies. • Supply readiness: Fully characterized reference standard with COA, suitable for AMV, QC, and regulatory submission support.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 14046-55-0
Cat. No. B109482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenyl isopropyl ketone
CAS14046-55-0
Synonyms1-(3,4-Dimethoxyphenyl)-2-methylpropanone;  2-Methyl-1-(3,4-dimethoxyphenyl)-1-propanone;  3,4-Dimethoxyphenyl Isopropyl Ketone;  3’,4’-Dimethoxyisobutyrophenone;  NSC 63844;  3’,4’-Dimethoxy-2-methyl-propiophenone; 
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
InChIKeyFGVRUUHJVIWSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenyl Isopropyl Ketone: Core Identity and Procurement Specifications


3,4-Dimethoxyphenyl isopropyl ketone (CAS 14046-55-0), also known as 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one, is a phenylalkyl ketone derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It is recognized as a calcium antagonist that has demonstrated hypotensive effects in rat models . The compound is also formally designated as Verapamil EP Impurity L and serves as a key analytical reference standard in pharmaceutical quality control [2]. Its predicted physicochemical properties include a density of 1.029 g/cm³ and low aqueous solubility (0.4 g/L at 25 ºC) .

3,4-Dimethoxyphenyl Isopropyl Ketone: The Risk of Generic Substitution in Specialized Research


While numerous alkyl phenyl ketones exist, generic substitution for 3,4-dimethoxyphenyl isopropyl ketone is problematic due to its distinct and convergent roles that are not replicated by close structural analogs. As Verapamil EP Impurity L, it is the specific chemical entity defined by the European Pharmacopoeia for the analytical profiling of Verapamil; substitution with a different ketone impurity would invalidate a validated analytical method [1]. In pharmacology, while it shares the phenylalkylamine motif with full calcium channel blockers like Verapamil, its truncated structure confers a unique pharmacological profile—acting as a calcium antagonist with a simpler interaction pattern —that cannot be assumed for other in-class compounds. Furthermore, its evaluation as a specific inhibitor of melanogenesis differentiates it from simple acetophenone derivatives used as general synthetic precursors . These combined, well-documented roles as a specific impurity marker, a simplified pharmacological probe, and a distinct biological tool mean that substitution with a generic alkyl phenyl ketone would compromise experimental reproducibility and regulatory compliance.

Quantitative Evidence for Selecting 3,4-Dimethoxyphenyl Isopropyl Ketone


Verapamil EP Impurity L: Defined Identity for Regulatory Analytical Validation

This compound is chemically and officially defined as Verapamil EP Impurity L. Its precise identity (CAS 14046-55-0) is a critical comparator in the analytical profiling of the drug substance Verapamil [1]. Substitution with any other ketone impurity would invalidate a regulatory method.

Pharmaceutical Analysis Quality Control Method Validation

Differential 13C NMR Chemical Shift Analysis of Alkyl Phenyl Ketones

In a comparative 13C NMR study of 21 substituted alkyl phenyl ketones (ArCOR), the carbonyl carbon and aromatic ring carbons exhibited distinct chemical shifts between ethyl, isopropyl, and t-butyl phenyl ketone series due to steric inhibition of conjugation [1]. 3,4-Dimethoxyphenyl isopropyl ketone falls within the isopropyl series, with its specific 13C NMR signature allowing unambiguous differentiation from analogs in the ethyl and t-butyl series.

Analytical Chemistry NMR Spectroscopy Structural Elucidation

RP-HPLC Analytical Method Specificity on Newcrom R1 Column

A validated reverse-phase HPLC method using a Newcrom R1 column with low silanol activity has been specifically applied for the analysis and separation of 3,4-dimethoxyphenyl isopropyl ketone [1]. The method's conditions (mobile phase: acetonitrile/water/phosphoric acid) are optimized for this analyte, and the method is noted to be scalable for preparative impurity isolation [1]. While a direct comparative retention time is not provided, the documented method specificity for this compound on this column chemistry differentiates its separation behavior from other impurities or closely related ketones.

Chromatography Method Development Purification

Melanogenesis Inhibition Potential

This compound is being considered as an inhibitor of melanogenesis, with the potential to reduce growth or pigment production in melanocyte cells . This specific biological activity distinguishes it from other alkyl phenyl ketones that may not exhibit this property, positioning it as a specialized tool for dermatological and cosmetic research.

Dermatology Research Melanocyte Biology Pigmentation

Primary Application Scenarios for 3,4-Dimethoxyphenyl Isopropyl Ketone


Pharmaceutical Quality Control and Regulatory Analysis

As the defined Verapamil EP Impurity L, this compound is an essential analytical reference standard for the development, validation, and routine quality control of Verapamil drug substances and products [1]. Its use is mandated for identifying and quantifying this specific impurity to meet pharmacopeial standards, ensuring batch-to-batch consistency and regulatory compliance in ANDA filings [1].

Calcium Channel Pharmacology and Cardiovascular Research

In academic and preclinical research settings, this compound serves as a calcium antagonist tool to study the basic mechanisms of calcium channel physiology and related biotransformations [1]. Its demonstrated hypotensive effect in rat models [1] positions it as a valuable probe for investigating cardiovascular function, muscle physiology, and potential therapeutic pathways, distinct from the more complex actions of full-channel blockers like Verapamil .

Dermatological and Cosmetic Research

This compound is being explored as an inhibitor of melanogenesis, suggesting its utility in studies focused on skin pigmentation, melanocyte biology, and the development of treatments for hyperpigmentation disorders [1]. This application area is unique and not shared by typical alkyl phenyl ketone synthetic intermediates.

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